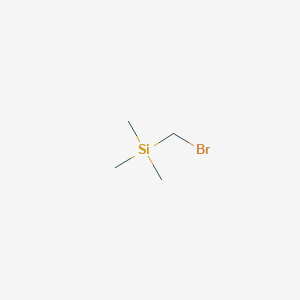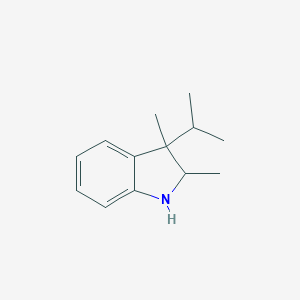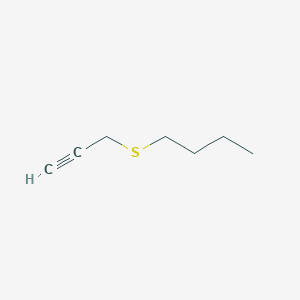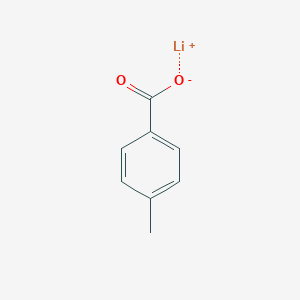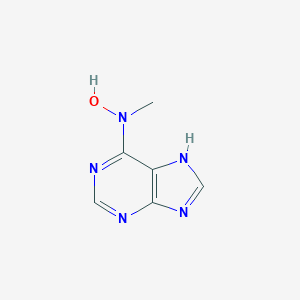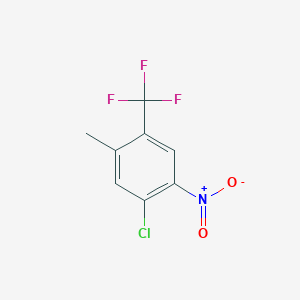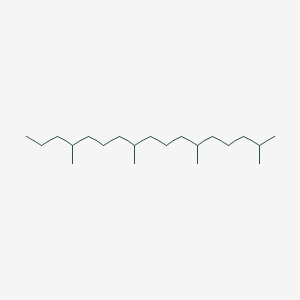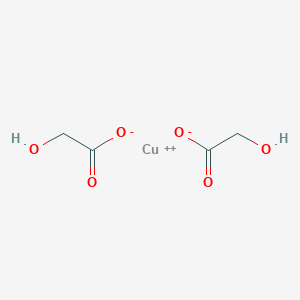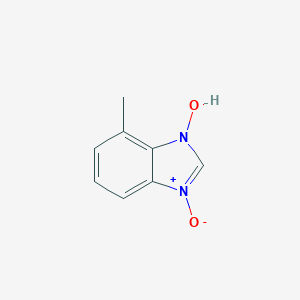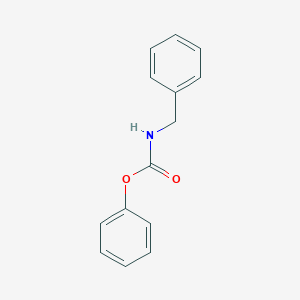
phenyl N-benzylcarbamate
描述
Phenyl N-benzylcarbamate is a chemical compound that is part of the carbamate family, which are esters derived from carbamic acid. This compound is related to phenyl N-phenylcarbamate, which has been studied for its reaction mechanisms and potential applications in organic synthesis. The carbamate group is known for its versatility in chemical reactions, often serving as a protected form of amines or as an intermediate in the synthesis of other compounds.
Synthesis Analysis
The synthesis of related carbamates has been explored in various studies. For instance, methyl N-phenyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent, offering a greener alternative to traditional methods . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are structurally related to phenyl N-benzylcarbamate, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods highlight the potential routes for synthesizing phenyl N-benzylcarbamate and its derivatives.
Molecular Structure Analysis
The molecular structure of carbamates is characterized by the presence of the carbamate group, which consists of an ester bond between a carbonyl group and an amine. The structure of phenyl N-benzylcarbamate would include a benzyl group attached to the nitrogen of the carbamate, which could influence its reactivity and physical properties. The structure of related compounds, such as benzenepentacarboxylate bridged networks, demonstrates the ability of aromatic carbamates to form complex structures with metal ions, which could be relevant for the design of new materials .
Chemical Reactions Analysis
Phenyl N-phenylcarbamate has been studied for its aminolysis reaction, which proceeds through an isocyanate intermediate. This reaction is base-catalyzed and can be influenced by the substituents on the phenyl rings . The degradation of phenyl N-hydroxycarbamates and their analogs has also been investigated, revealing that these compounds can undergo various pathways, including E1cB mechanisms and Smiles rearrangement, depending on the pH and substituents . These studies provide insights into the types of reactions that phenyl N-benzylcarbamate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the luminescence properties of 2-(benzylcarbamoyl)phenyl derivatives and their europium complexes have been explored, showing that these compounds can exhibit high selectivity and coordination with europium ions, leading to characteristic luminescence . The kinetics of cyclization reactions of phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents have been studied, providing information on the influence of substituents and solvents on reaction rates . These findings could be relevant for understanding the behavior of phenyl N-benzylcarbamate in various conditions.
科学研究应用
1. Chromatographic Applications
Phenyl N-benzylcarbamate derivatives, such as those studied in cellulose and amylose, have shown significant capabilities in optical resolution when used as chiral stationary phases in high-performance liquid chromatography. This application is crucial for the separation of racemates, especially in pharmaceuticals and chemical research (Kaida & Okamoto, 1993).
2. Agricultural Research
Research on N-phenyl carbamate herbicides, which include derivatives like isopropyl-N-phenyl carbamate, has been significant in understanding their effects on plant cells, particularly in relation to their anti-mitotic activity. This knowledge is vital for developing effective and safer herbicides in agriculture (Yemets et al., 2003).
3. Drug Development
Phenyl carbamate esters have been evaluated as prodrug forms, aiming to protect phenolic drugs against first-pass metabolism. This application is crucial in enhancing the bioavailability of drugs following oral administration, which is a significant challenge in pharmaceutical development (Thomsen & Bundgaard, 1993).
4. Mass Spectrometry
In mass spectrometry, the study of deprotonated benzyl N-phenylcarbamates has provided insights into ion-neutral complex-mediated competitive proton and hydride transfer reactions. This research is fundamental for understanding fragmentation processes in mass spectrometry, which has broad applications in analytical chemistry (Yao et al., 2015).
5. Enzyme Inhibition Studies
Benzyl oxazolecarbamate analogues have been studied for their inhibitory effects on aldose reductases, enzymes involved in diabetic complications. Such studies are crucial for the development of new therapeutic agents for managing diabetes-related conditions (Tanimoto et al., 1986).
安全和危害
属性
IUPAC Name |
phenyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFWNLKXAIQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944604 | |
| Record name | Phenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-benzylcarbamate | |
CAS RN |
22003-17-4 | |
| Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl hydrogen benzylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

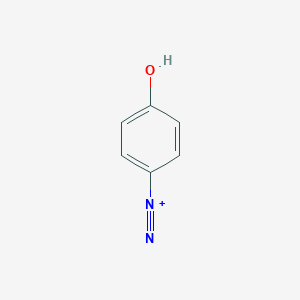
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

